molecular formula C23H20BrF2N3O4 B10786195 Pfe-pkis 1

Pfe-pkis 1

Cat. No.: B10786195
M. Wt: 520.3 g/mol
InChI Key: QBMXABGQFALRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pfe-pkis 1 is a small molecule kinase inhibitor and a component of the Published Kinase Inhibitor Set (PKIS), a collection developed to provide researchers with a diverse set of tools for chemical biology and drug discovery . The PKIS initiative assembled compounds based on principles of chemical diversity to increase the breadth of kinase coverage and facilitate the analysis of data from phenotypic screening . As a part of this well-annotated library, this compound serves as a valuable chemical probe for studying kinase biology, particularly for identifying new probes for understudied kinases and facilitating the development of targeted therapies . Kinase inhibitors like this compound are crucial for investigating the function of specific kinases in cellular processes, as protein phosphorylation is a fundamental regulatory mechanism governing growth, differentiation, and apoptosis . By modulating the activity of its target protein kinases, this compound helps researchers elucidate key signaling pathways and their roles in various disease models. Compounds from the PKIS library have been successfully applied in phenotypic screens to identify mechanisms driving specific cellular outcomes, such as reversing mesenchymal morphologies in cancer cells . The data from such screens, including kinase profiling, are essential for determining the selectivity and potency of these research tools . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20BrF2N3O4

Molecular Weight

520.3 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-4-methylbenzamide

InChI

InChI=1S/C23H20BrF2N3O4/c1-12-3-4-14(22(31)28-10-20(27)30)8-18(12)29-13(2)7-19(21(24)23(29)32)33-11-15-5-6-16(25)9-17(15)26/h3-9H,10-11H2,1-2H3,(H2,27,30)(H,28,31)

InChI Key

QBMXABGQFALRBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Initial Total Synthesis Strategies

While a specific total synthesis for Pfe-pkis 1 by Nicolaou et al. in 1993 could not be verified in the available literature, the synthesis of complex kinase inhibitors generally follows established strategic principles.

Macrocyclization Approaches in Synthesis

Macrocyclization is a key strategy in the synthesis of many kinase inhibitors to improve their potency and selectivity by constraining the molecule into a bioactive conformation. While it is unclear if a macrocyclization step is involved in the synthesis of the specific, non-macrocyclic this compound, it is a prevalent technique in the broader class of kinase inhibitors. This process typically involves an intramolecular reaction to form a large ring structure, often facilitated by coupling reagents or metal-catalyzed cross-coupling reactions.

Assembly of Key Intermediates

The synthesis of this compound would necessitate the preparation of several key building blocks. Based on its chemical structure, these would include a substituted pyrazolopyrimidine core and various aromatic fragments.

A critical intermediate would be a brominated pyridone derivative, which would serve as a handle for subsequent cross-coupling reactions. Similarly, the synthesis would require difluorophenyl ether-containing benzamides. The assembly of these intermediates would likely involve standard organic reactions such as nucleophilic aromatic substitution, amide bond formation, and halogenation.

General Chemical Reactions and Derivatization Analysis

The synthesis and derivatization of compounds like this compound would employ a range of common chemical transformations to install the necessary functional groups and build the carbon skeleton.

Oxidation Reactions

Oxidation reactions are fundamental in organic synthesis. For a molecule like this compound, oxidation could be used, for example, to introduce a hydroxyl group or to convert an alcohol to a ketone or aldehyde on a precursor molecule. A common and mild oxidizing agent for such transformations is hydrogen peroxide, often in the presence of a catalyst.

Reduction Reactions

Conversely, reduction reactions are equally important. For instance, the reduction of a nitro group to an amine is a common step in the synthesis of aromatic compounds found in many kinase inhibitors. Sodium borohydride (B1222165) is a versatile reducing agent often used for the reduction of aldehydes and ketones to alcohols due to its selectivity and mild reaction conditions.

Reaction Type Reagent Example Potential Transformation in this compound Synthesis
OxidationHydrogen Peroxide (H₂O₂)Introduction of hydroxyl groups on aromatic rings or side chains of precursors.
ReductionSodium Borohydride (NaBH₄)Reduction of carbonyl groups in intermediate fragments to form alcohol functionalities.

Substitution Reactions with Nucleophiles (e.g., amines, thiols)

The core scaffold of PF-562271 is assembled through the sequential displacement of leaving groups, typically halides, from a pyrimidine (B1678525) ring by nucleophiles. The most common starting material for this class of compounds is 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786). The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a controlled, stepwise introduction of different amine nucleophiles.

The general synthetic approach involves the initial substitution at the more reactive C4 position, followed by a second substitution at the C2 position. This regioselectivity is a known characteristic of nucleophilic aromatic substitution on pyrimidine rings.

Reaction with Amine Nucleophiles:

The synthesis of PF-562271 and its analogs extensively utilizes reactions with various primary and secondary amines. The first nucleophilic substitution is typically carried out with an amine that will form the C4-substituent of the final product. In the case of PF-562271, this would be a protected or precursor form of the N-methyl-N-(3-(aminomethyl)pyridin-2-yl)methanesulfonamide moiety.

The second substitution at the C2 position is then performed with the other amine component, which for PF-562271 is 5-aminoindolin-2-one. These reactions are often catalyzed by an acid or a palladium complex, particularly in cases of less reactive amines or aryl halides (Buchwald-Hartwig amination).

Below is a representative table of reaction conditions for the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, which are structurally related to PF-562271.

EntryC4-NucleophileC2-NucleophileSolventCatalyst/BaseTemperature (°C)Yield (%)
14-methoxyanilineEthanolamineDioxanep-TsOH12075
23-aminopyrazole(S)-tert-butyl 3-aminopyrrolidine-1-carboxylateTHFTriethylamine5085
3AnilineBenzylamine2-PropanolHCl8092
41-ethylpiperazine5-methyl-1H-pyrazol-3-amine1-PentanolNaI/Triethylamine14084

Reaction with Thiol Nucleophiles:

While the synthesis of PF-562271 itself is dominated by the use of amine nucleophiles, the pyrimidine core is susceptible to substitution with other nucleophiles, including thiols. Nucleophilic aromatic substitution of heteroaryl halides with thiols is a well-established transformation. nih.gov The reaction typically proceeds under basic conditions, which deprotonate the thiol to the more nucleophilic thiolate.

Although specific examples for the synthesis of thiol-substituted analogs of PF-562271 are not extensively documented in the public literature, the general reactivity of the 2,4-dichloro-5-(trifluoromethyl)pyrimidine precursor suggests that such reactions are feasible. A hypothetical reaction scheme would involve the displacement of one or both chlorine atoms by a desired thiol.

EntryHalopyrimidineThiol NucleophileSolventBaseTemperature (°C)
12,4-dichloropyrimidine1-OctanethiolDMAcK2CO3Room Temp.
22-chloropyridineThiophenolDMFNaH100

Optimization of Synthetic Approaches and Controlled Reaction Conditions

Catalyst and Ligand Selection: For challenging nucleophilic substitution reactions, particularly with less reactive aryl amines, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are employed. The optimization of this step involves screening different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine (B1218219) ligands (e.g., BINAP, Xantphos, Josiphos). The choice of ligand is critical and can significantly impact the reaction rate, yield, and substrate scope.

Base and Solvent Effects: The choice of base and solvent is interdependent and plays a significant role in the reaction outcome. For SNAr reactions, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used in polar aprotic solvents such as DMF, DMAc, or THF. The optimization process involves finding the right combination that promotes the desired reactivity while minimizing side reactions. For instance, milder bases may be required for substrates with base-sensitive functional groups.

Temperature and Reaction Time: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities. Microwave irradiation has been successfully used to accelerate these reactions, often leading to shorter reaction times and improved yields. Optimization studies typically involve running the reaction at various temperatures to find the optimal balance between reaction completion and purity.

The following table summarizes key parameters that are typically varied during the optimization of the synthesis of 2,4-diaminopyrimidine derivatives.

ParameterVariations ExploredDesired Outcome
Catalyst System Pd source (Pd(OAc)2, Pd2(dba)3), Ligand (BINAP, Xantphos, PPh3)High yield, low catalyst loading, broad substrate scope
Base K2CO3, K3PO4, Cs2CO3, TriethylamineEfficient reaction, compatibility with functional groups
Solvent Dioxane, THF, DMF, 2-Propanol, TolueneGood solubility of reactants, optimal reaction rate
Temperature Room temperature to 140 °C, Microwave irradiationMinimized reaction time, reduced by-product formation

Mechanistic Elucidation of Protein Kinase Inhibition

Molecular Targets and Binding Mechanisms

PFE-PKIS 43 functions by targeting and binding to specific molecular sites within protein kinases, primarily focusing on STK17B. This interaction subsequently disrupts phosphorylation events and downstream signaling pathways regulated by the kinase. nih.gov

Kinase Active Site Interaction (e.g., ATP-binding site for STK17B by PFE-PKIS 43)

PFE-PKIS 43 binds to the ATP-binding site of STK17B. nih.gov This site is a crucial region within the kinase where ATP normally binds to provide the phosphate (B84403) group for substrate phosphorylation. The inhibitor interacts with both the N- and C-lobes of the kinase, occupying the pocket where ATP would typically reside. nih.gov This competitive binding mode prevents ATP from accessing the active site, thereby inhibiting the catalytic activity of STK17B. nih.gov Studies involving molecular docking and simulations have been instrumental in understanding the detailed binding modes of PFE-PKIS 43 at the ATP-binding site of STK17B. nih.gov

Disruption of Phosphorylation and Downstream Signaling Pathways

By binding to the ATP-binding site, PFE-PKIS 43 directly prevents STK17B from phosphorylating its substrates. Protein phosphorylation is a fundamental mechanism in cellular signal transduction cascades, regulating processes such as cell differentiation, growth, homeostasis, and death. nih.gov The inhibition of STK17B's catalytic activity by PFE-PKIS 43 disrupts the downstream signaling pathways that are normally controlled by STK17B-mediated phosphorylation. For instance, inhibition of STK17B has been shown to inhibit hepatocellular carcinoma tumorigenesis and metastasis via the AKT/GSK3β/Snail signaling pathway. nih.gov By blocking STK17B activity, PFE-PKIS 43 can modulate these cellular processes.

Structural Basis of Inhibition

The selective inhibition of STK17B by PFE-PKIS 43 is underpinned by specific structural interactions and conformational changes within the kinase upon inhibitor binding. researchgate.net

Co-crystal Structure Analysis (e.g., STK17B-PFE-PKIS 43 Complex, PDB ID: 6Y6F)

Co-crystal structures of STK17B in complex with PFE-PKIS 43 (PDB ID: 6Y6F) have provided critical insights into the structural basis of this inhibition. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org These structures reveal the precise orientation of PFE-PKIS 43 within the ATP-binding pocket and its interactions with key residues of STK17B. nih.gov The co-crystal structure shows that PFE-PKIS 43 interacts with both the N- and C-lobes of STK17B. Notably, the carboxylic acid group of PFE-PKIS 43 is directed towards the catalytic lysine (B10760008) (K62), forming a salt bridge. nih.govthesgc.org Another significant interaction is the salt bridge formed between the carboxylic acid of PFE-PKIS 43 and Arginine 41 (R41) located in the phosphate-binding loop (P-loop) of STK17B. nih.govthesgc.org These specific interactions contribute significantly to the binding affinity and selectivity of PFE-PKIS 43 for STK17B. nih.gov

Conformational Dynamics of Protein Kinases Upon Binding (e.g., unique P-loop flip in STK17B induced by PFE-PKIS 43)

A key factor contributing to the remarkable selectivity of PFE-PKIS 43 for STK17B is its ability to induce a unique conformational change in the STK17B P-loop. nih.govnih.govresearchgate.netnih.gov The P-loop is a flexible region in protein kinases that plays a role in positioning the phosphate groups of ATP. nih.govnih.gov In the presence of PFE-PKIS 43, the P-loop of STK17B undergoes a distinct "flip" into the ATP-binding site. nih.govresearchgate.net This conformational change is stabilized by the interaction between R41 in the P-loop and the carboxylic acid of PFE-PKIS 43. researchgate.netnih.govthesgc.org Molecular dynamics simulations have revealed the flexibility of the P-loop in apo-STK17B and how PFE-PKIS 43 binding stabilizes this unique flipped conformation. researchgate.netnih.gov This induced conformation is different from the P-loop conformation observed when STK17B is bound to ADP or other non-selective inhibitors like quercetin (B1663063) and dovitinib, which contributes to the high selectivity of PFE-PKIS 43. chemrxiv.org The P-loop flip, along with interactions with the N- and C-lobes, strengthens the communication between these lobes and contributes to the inhibitor's selectivity profile. researchgate.net

Role in Cellular Processes Modulation (e.g., cell proliferation, survival, differentiation)

By selectively inhibiting STK17B, PFE-PKIS 43 can modulate various cellular processes that are regulated by this kinase. STK17B is known to play a role in cellular apoptosis, and its dysregulation is linked to diseases like cancer. nih.govresearchgate.net Inhibition of STK17B by PFE-PKIS 43 can impact cell proliferation, survival, and differentiation, processes often influenced by kinase signaling pathways. mdpi.combrad.ac.uk While the precise extent and context of PFE-PKIS 43's influence on these cellular processes are subjects of ongoing research, its selective targeting of STK17B suggests a potential for modulating disease-relevant pathways. Studies have indicated that inhibiting kinases involved in cell survival pathways can significantly inhibit cancer cell growth. PFE-PKIS 43's narrow target profile, primarily focused on STK17B, makes it a valuable chemical probe for dissecting the specific roles of STK17B in these complex cellular networks without the confounding effects of broad kinase inhibition. biorxiv.org

Kinase Selectivity and Off Target Profiling

Pan-Kinome Screening and Selectivity Index Determination

The identification of PFE-PKIS 43, PFE-PKIS 14, and PFE-PKIS 9 as narrow-spectrum kinase inhibitors was facilitated through comprehensive pan-kinome screening. These compounds, which are thieno[3,2-d]pyrimidines previously explored as inhibitors of Tpl2 (MAPK3K8), were contributed by Pfizer to the Structural Genomics Consortium (SGC) kinase chemogenomic set, known as KCGS. nih.govresearchgate.net The KCGS is an open-science resource comprising potent and selective small molecule ATP-competitive inhibitors. nih.govresearchgate.netdtic.milsgc-unc.org

The compounds were screened at a concentration of 1 µM against the DiscoverX scanMAX panel, which at the time covered 403 wild-type human kinases. nih.govresearchgate.net For compounds from the PKIS2 set and newly donated compounds, including PFE-PKIS 43, PFE-PKIS 14, and PFE-PKIS 9, the DiscoverX scanMAX panel of 401 or 403 kinases was used to determine the selectivity index. nih.govresearchgate.netnih.govresearchgate.net A selectivity index (S₁₀) was calculated as the fraction of kinases exhibiting 10% or less of control activity remaining at 1 µM. nih.govresearchgate.netresearchgate.net PFE-PKIS 43 (identified as compound 4), PFE-PKIS 14 (compound 5), and PFE-PKIS 9 (compound 6) were identified as narrow-spectrum kinase inhibitors with S₁₀(1 µM) values ≤ 0.020. nih.govresearchgate.net This indicates that these compounds inhibited 10% or less of the activity in a very small fraction of the kinases tested across the broad panel.

Full KD determinations were subsequently performed for kinases that showed greater than 75% inhibition at 1 µM in the initial screen. nih.govresearchgate.net

Identification of Narrow-Spectrum Kinase Inhibitors

Following the pan-kinome screening, PFE-PKIS 43, PFE-PKIS 14, and PFE-PKIS 9 were specifically identified as potent inhibitors of STK17B. nih.govresearchgate.net STK17B (also known as DRAK2) is a serine/threonine kinase belonging to the death-associated protein kinase (DAPK) family. nih.govfrontiersin.orgopenlabnotebooks.orgnih.gov These compounds demonstrated significant selectivity for STK17B over the closely related homologue STK17A (DRAK1), which shares 60% amino acid identity in humans. nih.govresearchgate.netfrontiersin.org

Specifically, PFE-PKIS 43 was found to be the most potent and selective among the three analogs. nih.govresearchgate.net KD determinations revealed that PFE-PKIS 43, PFE-PKIS 14, and PFE-PKIS 9 were potent inhibitors of STK17B with 8 to 60-fold selectivity over STK17A. nih.govresearchgate.net PFE-PKIS 43 exhibited a KD of 3.8 nM for STK17B and 230 nM for STK17A, demonstrating approximately 60-fold selectivity for STK17B. nih.gov PFE-PKIS 14 had KD values of 11 nM for STK17B and 270 nM for STK17A, showing around 24-fold selectivity. nih.gov PFE-PKIS 9 showed KD values of 30 nM for STK17B and 250 nM for STK17A, indicating approximately 8-fold selectivity. nih.gov

Despite being originally part of a Tpl2 inhibitor program, these compounds were reported to be only weak inhibitors of Tpl2. nih.gov This highlights their narrow spectrum of activity, focusing on STK17B.

CompoundSTK17A KD (nM)STK17B KD (nM)Selectivity (STK17A/STK17B)
PFE-PKIS 432303.8~60-fold
PFE-PKIS 1427011~24-fold
PFE-PKIS 925030~8-fold

*Data derived from DiscoverX KINOMEscan, KD determined by dose response. nih.gov

Molecular Mechanisms of Selective Inhibition

The remarkable potency and selectivity of PFE-PKIS 43 towards STK17B are attributed to specific molecular interactions within the kinase's ATP-binding pocket, particularly involving a unique conformational change in the P-loop. nih.govfrontiersin.orgnih.govchemrxiv.orgrcsb.orgresearchgate.net

Co-crystal structures of PFE-PKIS 43 bound to the catalytic domain of STK17B (PDB ID: 6Y6F) have provided crucial insights into the binding mode. nih.govfrontiersin.orgnih.govrcsb.orgresearchgate.net PFE-PKIS 43 occupies the ATP-binding site, but its orientation differs from the proposed binding mode in Tpl2. nih.gov In the STK17B complex, the carboxylic acid moiety of PFE-PKIS 43 is directed towards the catalytic lysine (B10760008) (K62), forming a salt bridge. nih.gov Additionally, the carboxylic acid forms a second salt bridge with arginine 41 (R41) of the P-loop. nih.gov

This interaction with R41 is accommodated by a significant conformational change in the P-loop, where R41 flips approximately 180° from its orientation observed in the STK17B structure bound to ADP (PDB ID: 6QF4). nih.govfrontiersin.orgnih.gov This unique P-loop flip appears to be a key molecular basis for the observed potency and selectivity of PFE-PKIS 43. nih.govchemrxiv.orgrcsb.org Molecular dynamics simulations further support the flexibility of the P-loop and the ability of R41 to adopt various conformations in the apo-protein. chemrxiv.orgrcsb.org

While the ATP-binding sites of STK17B and STK17A are highly conserved, the differential conformation and interaction of the P-loop residue (R41 in STK17B, corresponding to R69 in STK17A) with PFE-PKIS 43 are critical for selectivity. nih.gov In STK17A, the corresponding residue R69 is positioned away from the ATP-binding site and does not form a salt bridge with PFE-PKIS 43, contributing to the lack of significant binding affinity. nih.gov Binding free energy calculations suggest that the difference in protein-ligand electrostatic interactions, particularly the contribution from R41 in STK17B, is a determinant factor for the binding specificity of PFE-PKIS 43. nih.govnih.gov

Comparative Selectivity Profiles with Analogous Compounds

The selectivity profile of PFE-PKIS 43 stands in contrast to that of previously reported inhibitors of STK17B, such as Quercetin (B1663063) and Dovitinib, which are generally considered non-selective or only modestly selective for STK17B. frontiersin.orgnih.govresearchgate.netnih.gov

Quercetin is a plant flavonoid known to inhibit a broad spectrum of kinases through non-selective ATP-competitive inhibition. guidetopharmacology.orgnih.gov Dovitinib is a multi-targeted receptor tyrosine kinase inhibitor with modest selectivity for Class III RTKs (e.g., FLT3, c-KIT) and activity against Class IV and V RTKs (e.g., FGFR, VEGFR, PDGFRβ, CSF-1R). guidetopharmacology.orgharvard.eduabcam.com While Dovitinib has shown some activity against STK17B, it lacks the specificity demonstrated by PFE-PKIS 43. frontiersin.orgresearchgate.netnih.gov

Unlike Quercetin and Dovitinib, PFE-PKIS 43 achieves its high selectivity for STK17B, particularly over STK17A, through the induction and stabilization of a unique P-loop conformation involving the interaction with R41. nih.govfrontiersin.orgnih.govchemrxiv.orgrcsb.orgresearchgate.netnih.gov This mechanism distinguishes PFE-PKIS 43 from non-selective inhibitors which may bind to the ATP site but fail to induce such specific conformational changes.

Comparative analysis highlights that while other compounds like PFE-PKIS 40 and THZ531 exhibit broader kinase inhibition profiles and may induce secondary effects like cytotoxicity or autophagy, PFE-PKIS 43's narrow target profile makes it a cleaner chemical probe for studying STK17B function. dtic.mil

Structure Activity Relationship Sar Studies and Analogue Development

Influence of Substituent Patterns on Pharmacological Properties

The pharmacological properties of kinase inhibitors are significantly influenced by the nature and position of substituents on the core chemical scaffold. Variations in substituent patterns can impact binding affinity to the target kinase, selectivity over other kinases, metabolic stability, and ultimately, cellular potency. While specific data for the influence of substituent patterns directly on Pfe-pkis 1 is not extensively detailed in the provided information, broader SAR studies on kinase inhibitors demonstrate key principles. For instance, studies on pyrazolo[1,5-a]pyrimidines, another class of kinase inhibitors, highlight how different substituent patterns affect their activity against various kinases such as EGFR, B-Raf, and MEK probes-drugs.org. These studies underscore the critical role of functional group identity, electronic properties, steric bulk, and their placement on the core structure in modulating interactions within the kinase active site.

Exploration of Specific Structural Regions and Modifications

Targeted modifications of specific structural regions within a kinase inhibitor scaffold are a common strategy in SAR studies to optimize activity and selectivity. The thieno[3,2-d]pyrimidine (B1254671) scaffold is one such example frequently explored in the development of kinase inhibitors. Research on thieno[3,2-d]pyrimidine derivatives, including PFE-PKIS 43, a compound from the PKIS set, demonstrates the impact of modifications in specific regions, such as the 6-aryl ring substitution probes-drugs.orgmdpi-res.com. These studies have shown that altering substituents on the aryl ring at the 6-position of the thieno[3,2-d]pyrimidine core can significantly influence potency and selectivity towards particular kinases, such as STK17B probes-drugs.orgmdpi-res.com. The exploration of these specific regions allows for fine-tuning the interactions between the inhibitor and the kinase binding site, including interactions with residues in the hinge region, activation loop, and allosteric sites.

Strategies for Enhancing Selectivity and Potency

Enhancing the selectivity and potency of kinase inhibitors is a major goal in drug discovery to minimize off-target effects and improve therapeutic efficacy. Various strategies are employed, including rational design based on structural information, fragment-based approaches, and the exploration of different chemotypes. Macrocyclization is a particularly effective strategy for enhancing the potency and selectivity of kinase inhibitors probes-drugs.orguni-freiburg.desci-hub.se. By constraining the conformation of a flexible linear molecule into a ring structure, macrocyclization can preorganize the molecule into a bioactive conformation that is optimal for binding to the target kinase probes-drugs.orgsci-hub.se. This reduced conformational flexibility can lead to increased binding affinity and improved selectivity by disfavoring binding to off-target kinases uni-freiburg.desci-hub.se. Macrocyclization has been successfully applied in the development of several approved kinase inhibitors, demonstrating its utility in optimizing pharmacological properties uni-freiburg.de.

Computational Approaches in Understanding Pfe Pkis 1 Interactions

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as Pfe-pkis 1, within the binding site of a target protein and to estimate the binding affinity. This method is employed to decipher the selective inhibition mechanisms of specific protein isoforms. For PFE-PKIS 43, molecular docking has been performed to study its interaction with the ATP-binding site of STK17B. nih.gov Docking parameters can include a maximum number of energy evaluations and generations, an initial population of individuals, and specific mutation and crossover rates. nih.gov The Lamarckian genetic algorithm is one method used for conducting independent docking runs. nih.gov

Molecular Dynamics Simulations for Conformational Plasticity Analysis

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of protein-ligand complexes and the conformational changes that occur upon binding. For the STK17B-PFE-PKIS 43 complex, multi-microsecond length MD simulations have been conducted to characterize the conformational plasticity of the phosphate-binding loop (P-loop) and its interplay with the ligand over extended timescales. frontiersin.orgnih.gov These simulations can involve multiple replicates in different states, such as ligand-free, ADP-bound, and ligand-bound forms of the kinase. frontiersin.orgnih.gov

MD simulations have revealed that PFE-PKIS 43 stabilizes a closed P-loop conformation in ADP-bound STK17B, which reduces flexibility and can prevent the binding of ADP and Mg²⁺. This is in contrast to non-selective inhibitors, which may not induce such a conformational change. Studies comparing STK17B and the homologous STK17A in complex with PFE-PKIS 43 using MD simulations have shown that STK17A undergoes a significant conformational arrangement of the activation loop compared to STK17B. nih.gov The flexibility of the P-loop and the range of conformations available to residues like Arg41 in the apo-protein have also been confirmed through MD simulations. chemrxiv.orgnih.gov

Binding Free Energy Calculations

Binding free energy calculations are computational methods used to quantify the strength of interaction between a ligand and a protein. These calculations can be performed as a post-trajectory analysis method following MD simulations. nih.gov For PFE-PKIS 43, binding free energy predictions have been used to understand the driving force behind its binding selectivity towards STK17B over STK17A. nih.gov These calculations suggested that differences in protein-ligand electrostatic interactions were key to controlling the binding selectivity. nih.gov Furthermore, per-residue free energy decomposition analysis has been employed to identify specific residues that contribute significantly to the binding specificity. nih.gov For instance, the energy contribution from Arg41 at the phosphate-binding loop of STK17B was found to be a determinant factor responsible for the binding specificity of PFE-PKIS 43. nih.gov

Force Field Parameterization and Partial Charge Computations

Accurate force fields and partial charges are critical for reliable molecular dynamics simulations and binding free energy calculations. For the ligand PFE-PKIS 43, the generalized AMBER force field (GAFF) has been used for parameterization. nih.govfrontiersin.orgnih.gov Partial charges for PFE-PKIS 43 have been computed using the RESP HF/6-31G* method. nih.govfrontiersin.orgnih.gov These calculations are typically performed using software packages like Gaussian and the antechamber module in AMBER. nih.govfrontiersin.orgnih.gov For the protein component (e.g., STK17B), force fields such as AMBER ff14SB are commonly employed. nih.govfrontiersin.orgnih.gov

Cross-Validation with Experimental Mutagenesis Data

Cross-validation with experimental data, such as mutagenesis studies, is a crucial step in validating and refining computational models of protein-ligand interactions. This involves comparing computational predictions with experimental results obtained from altering specific amino acid residues in the protein target. While detailed experimental mutagenesis data specifically for STK17B and PFE-PKIS 43 interactions were not extensively detailed in the provided snippets, the principle of using experimental data to refine computational models and validate the functional significance of predicted interactions is mentioned in the context of computational studies . The crystal structure of PFE-PKIS 43 with DRAK2 (STK17B) has highlighted key interactions, such as a back-pocket interaction of the carboxylic acid moiety with lysine-62, which could be subject to experimental validation through mutagenesis acsmedchem.org.

Applications As a Chemical Probe in Biological Research

Elucidation of Kinase Roles in Cellular Signaling Pathways

Compounds within the PKIS and KCGS sets, including Pfe-pkis 1, are employed to perturb specific kinase activities and observe the resulting effects on cellular processes and signaling cascades. By inhibiting target kinases, these probes help researchers understand how these enzymes regulate various cellular functions, such as proliferation, survival, and differentiation. The mechanism typically involves binding to the kinase's active site, thereby preventing the phosphorylation of its downstream targets and disrupting the associated signaling pathways. Studies utilizing these sets can reveal the involvement of specific kinases in complex biological networks.

Identification of Novel Chemical Probes for Understudied Kinases ("Dark Kinases")

A significant application of kinase inhibitor sets like PKIS and KCGS, which include this compound, is the identification of chemical probes for understudied kinases, often referred to as "dark kinases". The Illuminating the Druggable Genome (IDG) initiative has highlighted a substantial number of kinases that lack sufficient research and available tools. Chemogenomic sets provide a resource to find selective inhibitors that can serve as starting points for developing high-quality chemical probes for these less-explored kinases. For example, PFE-PKIS 43, a thieno[3,2-d]pyrimidine (B1254671) compound from a PKIS set, was identified as a potent and selective inhibitor of STK17B, a dark kinase implicated in hepatocellular carcinoma. This exemplifies how compounds within these sets can lead to the discovery of probes for kinases with poorly defined biological roles.

Utility in Drug Discovery and Design of New Kinase Inhibitors

This compound, as part of the PKIS and KCGS initiatives, is a valuable tool in the drug discovery process. These sets provide a diverse collection of kinase inhibitors that can be screened to identify compounds with desired activity profiles. By studying the interactions of these compounds with various kinases, researchers can gain insights into kinase selectivity and the structural features required for potent inhibition. This information is crucial for the rational design of new kinase inhibitors with improved specificity and therapeutic potential. The use of well-characterized probes from these sets can aid in validating kinase targets and understanding the potential effects of inhibiting specific kinases in disease models.

Contribution to Kinase Chemogenomic Sets (e.g., KCGS)

This compound is a contributor to the development and utility of Kinase Chemogenomic Sets like KCGS. KCGS is an open science resource comprising a curated collection of potent and selective small molecule kinase inhibitors designed for studying kinase biology. The inclusion of compounds like this compound in KCGS expands the coverage of the human kinome by providing inhibitors with defined activity profiles. These sets are characterized by rigorous screening against large panels of kinases to ensure the selectivity and potency of the included compounds. KCGS, including contributions from compounds like this compound, serves as a valuable tool for researchers conducting phenotypic screens and exploring the functional consequences of kinase inhibition on a kinome-wide scale. The availability of such annotated sets accelerates research into understudied kinases and helps identify potential new drug targets.

Preclinical in Vitro Studies in Disease Models

Modulation of Cell Proliferation and Growth

PFE-PKIS compounds have been examined for their ability to modulate cell proliferation and growth in different cancer and non-cancer cell lines.

Studies in Triple-Negative Breast Cancer (e.g., inhibition of cell growth by PFE-PKIS 29)

Triple-negative breast cancer (TNBC) is a challenging subtype of breast cancer to treat due to its heterogeneity and lack of common receptors. nih.govnih.govresearchgate.net Kinase inhibitors are considered promising anti-cancer strategies. nih.govnih.govresearchgate.net

A screen of a kinase inhibitor library identified PFE-PKIS 29 as a compound that effectively inhibited TNBC cell growth and proliferation. nih.govnih.govresearchgate.net PFE-PKIS 29, identified as a phosphoinositide 3-kinase (PI3K) inhibitor, demonstrated significant and consistent effects across a range of TNBC cell lines. nih.govnih.govresearchgate.net Studies showed that PFE-PKIS 29 decreased metabolic activity and cell viability in TNBC cell lines after 72 hours of treatment at a concentration of 1 µM. nih.gov

Interactive Table: Effects of PFE-PKIS 29 on TNBC Cell Viability and Metabolism (1 µM, 72 hours)

Cell LineEffect on ViabilityEffect on Metabolic Activity
TNBC Cell LinesSignificantly ReducedSignificantly Reduced
MCF-7 (ER-positive)Significantly ReducedSignificantly Reduced

Note: Data is based on general findings across tested cell lines as reported in the source. Specific percentage reductions may vary by cell line. nih.gov

Effects on Other Cell Lines (e.g., RPE-1, HeLa)

Beyond cancer cell lines, PFE-PKIS compounds have also been studied in other cell types, such as retinal pigment epithelium (RPE-1) and HeLa cells.

Notably, in RPE-1 cells, PFE-PKIS 40 at a concentration of 1 µM did not show a reduction in cell proliferation. nih.govbiorxiv.orgmdpi.comdtic.mildtic.mil However, PFE-PKIS 40 exhibited toxicity at a higher concentration of 10 µM in HeLa cells. nih.govbiorxiv.orgmdpi.comdtic.mildtic.mil This suggests potential cell line-dependent effects on proliferation and toxicity for some PFE-PKIS compounds.

Interactive Table: Effects of PFE-PKIS 40 on Cell Proliferation

Cell LineConcentrationEffect on Proliferation
RPE-11 µMNo Reduction
HeLa10 µMToxicity observed

Investigation of Specific Cellular Phenotypes

In addition to modulating proliferation, PFE-PKIS compounds have been investigated for their impact on specific cellular phenotypes relevant to disease progression.

Autophagy Induction (e.g., PFE-PKIS 40 in RPE-1 cells)

Autophagy is a cellular process involved in the degradation and recycling of cellular components. biorxiv.org Modulating autophagy can have implications in various diseases.

PFE-PKIS 40, identified as a PI3K and mTOR inhibitor, has been shown to induce autophagy in RPE-1 cells at a concentration of 1 µM. nih.govbiorxiv.orgmdpi.comdtic.mildtic.mil This induction of autophagy in RPE-1 cells by PFE-PKIS 40 occurred without reducing cell proliferation at this concentration. nih.govbiorxiv.orgmdpi.comdtic.mildtic.mil

Epithelial-Mesenchymal Transition (EMT) Reversal (e.g., by PFE-PKIS 29)

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, often associated with increased invasiveness and metastasis in cancer. nih.govnih.govresearchgate.netresearchgate.net

PFE-PKIS 29 has been shown to promote a gene expression profile consistent with the reversal of EMT in TNBC cell lines. nih.govnih.govresearchgate.netresearchgate.net Specifically, treatment with PFE-PKIS 29 significantly changed the expression of EMT marker genes. nih.gov In MCF-7 cells, PFE-PKIS 29 treatment led to the upregulation of CDH1, CD24, and JAG1, which was not observed with other compounds tested. nih.gov

Cell Migration and Invasion (e.g., suppression by PFE-PKIS 29)

Cell migration and invasion are critical processes in cancer metastasis. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Studies have indicated that PFE-PKIS 29 can suppress the migration of TNBC cells. nih.govresearchgate.net In one study, treatment with PFE-PKIS 29 reduced the migration of 4IC cells to 58.3% compared to the vehicle-treated control (100%). nih.gov These data suggest that PFE-PKIS 29 can impair the migration of TNBC cells. nih.gov

Interactive Table: Effect of PFE-PKIS 29 on TNBC Cell Migration (1 µM, 72 hours)

Cell LineEffect on Migration (vs. Vehicle Control)
4ICReduced to 58.3%

Note: Data represents migration relative to vehicle-treated control. nih.gov

Dissection of Kinase Signaling Roles in Cellular Processes

Pfe-pkis 1 is actively employed in mechanistic studies to illuminate the specific functions of kinases in cellular signaling networks chem960.com. Its characteristic as a selective inhibitor allows researchers to meticulously analyze the individual contributions of various kinases to intricate signaling cascades chem960.com. This capability significantly enhances the understanding of kinase biology and its broader implications in disease contexts chem960.com.

The mechanism of action of this compound involves its binding to the active sites of specific protein kinases. This interaction effectively prevents the phosphorylation of downstream target proteins, consequently disrupting the signaling pathways that these kinases regulate chem960.com. The molecular targets of this compound include kinases that play roles in fundamental cellular processes such as cell proliferation, survival, and differentiation chem960.com. By inhibiting these kinases, this compound can modulate these cellular activities chem960.com.

This compound serves as a chemical probe in chemical biology, specifically utilized for studying protein kinase activity and selectivity probes-drugs.org. This application is crucial for dissecting the roles of kinases by selectively inhibiting their function and observing the resulting cellular effects. Research has also investigated how this compound interacts with its molecular targets, with structural analyses providing insights into the conformational dynamics of protein kinases upon binding with this inhibitor probes-drugs.org. Such investigations are vital for understanding the selectivity profile of this compound and contribute to the rational design of more potent and selective inhibitors probes-drugs.orgchem960.com.

In the realm of cancer research, this compound has been explored as a potential therapeutic agent due to its capacity to inhibit kinases involved in tumor growth and survival chem960.com. Studies have demonstrated that this compound can effectively reduce the proliferation of triple-negative breast cancer (TNBC) cells in vitro chem960.com. The observed effects were linked to this compound's ability to target multiple kinases integral to cell survival pathways chem960.com. Quantitative analyses using techniques like imaging have shown a clear dose-response relationship in these studies, highlighting its potential in influencing disease-relevant cellular processes chem960.com.

The use of this compound in mechanistic studies contributes to dissecting kinase signaling roles, as summarized in the table below:

Application AreaDescriptionKey Findings Related to Kinase Dissection
Mechanistic StudiesElucidating the role of specific kinases in cellular signaling.Selective inhibition allows dissection of individual kinase contributions to signaling networks. chem960.com
Cancer ResearchInvestigating effects on tumor growth and survival pathways.Inhibition of TNBC cell growth linked to targeting kinases in cell survival pathways. chem960.com
Chemical Biology ProbeStudying protein kinase activity and selectivity.Provides a tool to selectively inhibit kinases and observe downstream effects on cellular processes. probes-drugs.org
Binding Interaction StudiesUnderstanding interaction with molecular targets and selectivity profile.Insights into kinase conformational dynamics and factors influencing inhibitor selectivity. probes-drugs.org

Methodological Considerations and Reproducibility in Research

Standardization of Bioactivity Assays

Ensuring the reproducibility of bioactivity assays for Pfe-pkis 1 is paramount for reliable research outcomes. Standardization of assay protocols is a fundamental step, involving the precise specification of critical parameters such as the cell lines used, incubation times, and the composition of control groups. Validating results through multiple replicate runs is a recommended practice to assess internal consistency. Furthermore, cross-laboratory collaboration and validation can significantly enhance confidence in the broader applicability and reproducibility of the findings.

When quantifying the biological effects of this compound, such as determining half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50), the application of appropriate statistical models is crucial. Nonlinear regression models, such as four-parameter logistic curves, are commonly employed for calculating these values. Reporting confidence intervals alongside EC50/IC50 values, potentially using Bayesian statistics for uncertainty quantification, provides a more complete picture of the data variability and the precision of the estimates.

Data collected from standardized bioactivity assays might be presented in tables detailing the experimental conditions and the resulting activity measurements.

Assay ParameterSpecification Example
Cell LineSpecific Cell Line Name
Incubation Timee.g., 24 hours
Control Groupe.g., Vehicle Control
Readoute.g., Cell Viability
Statistical Analysise.g., Nonlinear Regression

Application of PICO Framework (Population, Intervention, Comparison, Outcome) in Experimental Design

The PICO framework serves as a valuable tool in structuring experimental design for studies involving this compound, particularly when investigating its effects on biological targets. Applying PICO helps to clearly define the research question and the components of the experiment.

In the context of this compound as a potential inhibitor, the framework can be applied as follows:

Population (P): The specific biological target, such as a particular protein kinase.

Intervention (I): Treatment with this compound.

Comparison (C): Often involves comparing the effects of this compound to reference inhibitors or a vehicle control.

Outcome (O): The measured effect, such as IC50 values indicating the potency of inhibition.

Structuring experiments around the PICO framework ensures that the study is focused, the variables are clearly defined, and the results directly address the research question. This systematic approach contributes to the clarity and interpretability of the research findings.

Documentation and Analysis of Conflicting Data (e.g., contradiction analysis)

In scientific research, encountering conflicting data is not uncommon. For studies on this compound, particularly concerning its biological activity or interactions, robust methods for documenting and analyzing such discrepancies are essential. Contradiction analysis is a key practice in this regard, involving the systematic comparison of datasets obtained under different experimental conditions, such as varying pH or temperature.

When conflicting results arise, it is crucial to highlight these discrepancies clearly, often in the discussion section of research reports. Proposing plausible hypotheses to explain the observed contradictions is an important step towards resolving them. Potential hypotheses might include issues related to solubility, off-target effects of the compound, or variations in experimental protocols. Further validation through iterative hypothesis testing and the use of orthogonal methods, such as surface plasmon resonance to confirm binding kinetics, can help to investigate these hypotheses and reconcile conflicting findings.

A systematic approach to documenting conflicting data might involve tables summarizing the conditions and outcomes of experiments that yielded disparate results.

Experiment/StudyConditions VariedObserved OutcomeConflicting OutcomeHypothesized Reason
Study ATemperature XResult 1Result 2e.g., Compound Stability
Study BCell Line YResult 3Result 4e.g., Target Expression

Advanced Characterization Techniques for Synthetic Products (e.g., NMR, HRMS, Elemental Analysis)

The accurate characterization of synthesized this compound is critical to confirm its molecular structure, purity, and identity. A combination of advanced analytical techniques is typically employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural connectivity and functional groups within the molecule. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which helps to confirm its molecular formula. Elemental analysis provides the percentage composition of elements in the compound, offering further confirmation of its purity and structure.

Alongside these spectroscopic and analytical methods, detailed documentation of the synthetic procedure is vital for reproducibility. This includes meticulously recording reaction conditions such as solvent purity, temperature, and the use of catalysts. Including representative examples of synthetic procedures in publications, often with additional details in supplementary materials, allows other researchers to replicate the synthesis accurately.

Characterization data for a synthesized batch of this compound might be presented in a table format.

Characterization MethodData TypeExpected ResultObserved Result
¹H NMRChemical Shifts, CouplingConsistent with StructureConfirmed
¹³C NMRChemical ShiftsConsistent with StructureConfirmed
HRMSExact MassTheoretical MassObserved Mass
Elemental Analysis% Composition (C, H, N...)Theoretical %Observed %

Detailed interaction studies using techniques like structural analysis can also reveal insights into how this compound interacts with its molecular targets, providing valuable information on conformational dynamics and selectivity profiles.

Future Directions and Emerging Research Avenues

Addressing Challenges in Kinase Inhibitor Research (e.g., drug resistance, off-target effects)

Despite the success of many approved kinase inhibitors, the development of drug resistance remains a significant clinical challenge, often limiting the duration of patient benefit. Resistance mechanisms can be on-target, involving mutations in the kinase that affect drug binding, or off-target, driven by the activation of bypass signaling pathways nih.gov. Future research is focused on understanding these complex mechanisms in detail and developing strategies to circumvent them. This includes the development of next-generation inhibitors designed to overcome specific resistance mutations and the exploration of combination therapies that simultaneously target multiple pathways or resistance mechanisms nih.govfrontiersin.org. Targeting acquired resistance mechanisms with combinatory therapeutic approaches shows high efficacy and offers a glimpse into future directions for kinase inhibitors researchgate.net.

Another critical challenge is minimizing off-target effects, which can lead to unwanted toxicities researchgate.nettechnologynetworks.com. While some off-target activity might contribute to therapeutic benefit (polypharmacology), unintended interactions with other kinases or even non-kinase targets can cause adverse effects researchgate.neticr.ac.uk. Research is increasingly focused on improving the selectivity of kinase inhibitors to reduce these off-target liabilities nih.gov. Advanced screening technologies and comprehensive profiling against large panels of kinases are crucial for identifying potential off-target interactions early in the discovery process technologynetworks.comeurofinsdiscovery.com. Understanding the full spectrum of a drug's molecular interactions beyond the intended target is crucial for successful preclinical and clinical development researchgate.net.

Exploration of Novel Kinase Targets and Pathways

While a significant number of kinases have been explored as therapeutic targets, a considerable portion of the "kinome" remains inadequately explored mdpi.comfrontiersin.org. Future efforts are directed towards identifying and validating novel kinase targets implicated in various diseases, including different types of cancer, autoimmune disorders, inflammatory conditions, and neurodegenerative diseases sciopen.comnih.govmdpi.com. This involves a deeper understanding of the complex signaling networks regulated by kinases and identifying those that play critical roles in disease initiation and progression molecularcloud.orgrroij.com.

The exploration of novel targets extends beyond the well-studied tyrosine kinases to include serine/threonine kinases and lipid kinases, among others . Identifying kinases that are mutated or overexpressed in specific disease contexts is a key step in the design of effective targeted therapies rroij.com. Emerging strategies also include targeting kinases involved in the tumor microenvironment or those that modulate the immune response, such as HPK1 in cancer immunotherapy oicr.on.ca.

Integration with Advanced Screening Technologies

Advanced screening technologies are indispensable for accelerating the discovery and development of kinase inhibitors. High-throughput screening (HTS) techniques allow for the rapid evaluation of large compound libraries against selected kinase targets molecularcloud.org. Future directions involve the integration of increasingly sophisticated platforms and methodologies to improve the efficiency, sensitivity, and predictive power of screening efforts.

Technologies such as fluorescence-based assays, radioisotope detection, and biochemical and cellular screening models are widely used . The advent of kinome-wide profiling platforms enables comprehensive assessment of compound potency and selectivity against a large collection of kinases, providing valuable insights into potential off-target effects researchgate.neteurofinsdiscovery.com. The integration of artificial intelligence and machine learning into screening processes holds promise for enhancing the identification of effective inhibitors and predicting their properties mdpi.commolecularcloud.org. Advanced screening methods permit drug discovery at reduced cost and in less time lucintel.com.

Continued Development of Highly Selective Chemical Probes

Highly selective chemical probes are essential tools for dissecting the biological functions of individual kinases and validating them as therapeutic targets nih.govpromega.com. The continued development of such probes with improved potency, selectivity, and cell permeability is a critical future direction promega.complos.org.

Developing highly selective probes is challenging due to the conserved nature of the ATP-binding pocket, a common target for many inhibitors nih.gov. Strategies to enhance selectivity include exploiting unique structural features of the target kinase or developing allosteric inhibitors that bind to sites outside the active site rroij.complos.org. High-quality chemical probes should demonstrate high affinity for the intended target, good cellular potency, and excellent selectivity over closely related proteins promega.com. Meeting rigorous criteria for selectivity and demonstrating on-target effects in cells are crucial for a compound to be considered a high-quality chemical probe promega.commdpi.comrsc.org. The use of selective inhibitors can be significantly more efficacious than pan-kinase inhibition in certain contexts nih.gov.

Q & A

Q. How to integrate this compound’s in vitro and in vivo data for translational research?

  • Methodological Answer : Develop a multi-scale modeling framework linking cellular assays to pharmacokinetic/pharmacodynamic (PK/PD) models. Validate predictions using murine xenograft studies and adjust for species-specific metabolic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.